5-Cyclobutylfuran-2-carboxylic acid
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Overview
Description
5-Cyclobutylfuran-2-carboxylic acid is an organic compound that belongs to the class of furan carboxylic acids It features a furan ring substituted with a carboxylic acid group at the 2-position and a cyclobutyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclobutylfuran-2-carboxylic acid can be achieved through several methods:
Oxidation of Cyclobutylfuran: One common method involves the oxidation of cyclobutylfuran using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions to introduce the carboxylic acid group.
Grignard Reagent Method: Another approach involves the reaction of a furan derivative with a cyclobutyl Grignard reagent followed by oxidation to form the carboxylic acid.
Hydrolysis of Esters: The ester derivative of this compound can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Cyclobutylfuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form derivatives such as 5-cyclobutylfuran-2,3-dicarboxylic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the furan ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under appropriate conditions.
Major Products
Oxidation: 5-Cyclobutylfuran-2,3-dicarboxylic acid.
Reduction: 5-Cyclobutylfuran-2-methanol or 5-Cyclobutylfuran-2-aldehyde.
Substitution: Various substituted furan derivatives depending on the reagents used.
Scientific Research Applications
5-Cyclobutylfuran-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Cyclobutylfuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence metabolic pathways, signal transduction pathways, and other cellular processes depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic Acid: A similar compound with two carboxylic acid groups on the furan ring.
5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group at the 5-position.
2-Furancarboxylic Acid: A simpler furan carboxylic acid with a single carboxylic acid group at the 2-position.
Uniqueness
5-Cyclobutylfuran-2-carboxylic acid is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties
Properties
Molecular Formula |
C9H10O3 |
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Molecular Weight |
166.17 g/mol |
IUPAC Name |
5-cyclobutylfuran-2-carboxylic acid |
InChI |
InChI=1S/C9H10O3/c10-9(11)8-5-4-7(12-8)6-2-1-3-6/h4-6H,1-3H2,(H,10,11) |
InChI Key |
SNKSOUQFKOVCFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
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